molecular formula C14H17NO3 B8664784 Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B8664784
M. Wt: 247.29 g/mol
InChI Key: NSXMOCLPUSHETI-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2)10-15(8-12(14)16)13(17)18-9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

NSXMOCLPUSHETI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1=O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of benzyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (4.07 g, 16.3 mmol) in acetonitrile (50 mL), was added 4-methylmorpholine-4-oxide (3.82 g, 32.7 mmol) and tetrapropylammonium perruthenate (0.42 mL, 1.63 mmol). The mixture was stirred at rt for 18 h. The reaction was concentrated and purified using silica gel chromatography, eluting with 0-30% ethyl acetate in hexanes. Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (2.92 g, 68% yield) was obtained as a colorless oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.49-7.31 (m, 5H), 5.19 (s, 2H), 3.93 (br. s., 2H), 3.61 (s, 2H), 1.17 (s, 6H); MS (ES+) m/z: 248.1 (M+H); LC retention time: 3.24 min (analytical HPLC Method I).
Name
benzyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylmethyl (4R)-4-hydroxy-3,3-dimethyl-1-pyrrolidinecarboxylate (1.4088 g, 5.651 mmol) in MeCN (50 mL) was added N-methylmorpholine-N-oxide (0.861 g, 7.350 mmol) and tetra-N-propylammonium perruthenate (0.099 g, 0.282 mmol). The solution was stirred for 90 min, concentrated in vacuo, and purified directly by silica gel chromatography (20% EtOAc in hexanes) to give phenylmethyl 3,3-dimethyl-4-oxo-1-pyrrolidinecarboxylate (1.1321 g, 79%) as a colorless oil. LCMS: (M+Na)+: 270.4.
Name
phenylmethyl (4R)-4-hydroxy-3,3-dimethyl-1-pyrrolidinecarboxylate
Quantity
1.4088 g
Type
reactant
Reaction Step One
Quantity
0.861 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-propylammonium perruthenate
Quantity
0.099 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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